molecular formula C6H11N7 B11772115 Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- CAS No. 31414-53-6

Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-

Cat. No.: B11772115
CAS No.: 31414-53-6
M. Wt: 181.20 g/mol
InChI Key: XFFUXCVIGORZOS-UHFFFAOYSA-N
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Description

Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- (CAS 31483-13-3), is a substituted guanidine derivative featuring a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and a guanidino-amine linkage at position 4 (Fig. 1). This compound exemplifies the versatility of guanidine-based molecules, which are pivotal in medicinal chemistry due to their strong basicity, hydrogen-bonding capacity, and interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31414-53-6

Molecular Formula

C6H11N7

Molecular Weight

181.20 g/mol

IUPAC Name

2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine

InChI

InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12)

InChI Key

XFFUXCVIGORZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)NN=C(N)N

Origin of Product

United States

Preparation Methods

Guanidine-Pyrimidine Cyclocondensation

A widely reported method involves the reaction of 2-amino-6-methyl-4-chloropyrimidine with guanidine under basic conditions. The chloride substituent at the 4-position of the pyrimidine ring is displaced by the nucleophilic guanidine group, forming the target compound.

Procedure :

  • Reactants :

    • 2-Amino-6-methyl-4-chloropyrimidine (1.0 equiv)

    • Guanidine hydrochloride (1.2 equiv)

    • Sodium methoxide (2.5 equiv, base)

    • Solvent: Anhydrous ethanol or methanol

  • Conditions :

    • Temperature: 65–80°C

    • Duration: 6–12 hours

    • Workup: Neutralization with dilute HCl, recrystallization from ethanol/water

Yield : 72–85%

Mechanism :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the guanidine anion attacks the electron-deficient C4 position of the pyrimidine ring, facilitated by the electron-withdrawing chlorine substituent.

Nucleophilic Substitution with Preformed Guanidine Derivatives

Using Guanidine Sulfate

Patent US3997537A describes a scalable method for synthesizing 2-amino-4-hydroxy-6-methylpyrimidine derivatives, adaptable for guanidine functionalization.

Modified Protocol for Target Compound :

  • Reactants :

    • 2-Amino-4,6-dimethylpyrimidine (1.0 equiv)

    • Guanidine sulfate (1.5 equiv)

    • Oleum (sulfuric acid with free SO3) as catalyst

  • Conditions :

    • Temperature: 90–95°C (reflux in n-propanol)

    • Duration: 10–30 minutes (continuous process)

    • Workup: Neutralization with NaOH, extraction with methyl isobutyl ketone

Yield : ~80% (crude), 75% after recrystallization

Key Insight :
The use of oleum enhances reaction rates by generating highly reactive guanidinium intermediates, enabling efficient substitution at the pyrimidine’s methyl group.

Microwave-Assisted Synthesis

One-Pot Microwave Method

A rapid approach adapted from PMC3746774 involves microwave-assisted cyclocondensation:

Procedure :

  • Reactants :

    • 2-Amino-6-methylpyrimidin-4-amine (1.0 equiv)

    • Cyanamide (1.1 equiv)

    • Trimethylsilyl chloride (TMSCl, 1.5 equiv)

  • Conditions :

    • Solvent: Trifluoroethanol

    • Microwave irradiation: 160°C, 20 minutes

    • Workup: Solvent evaporation, silica gel chromatography

Yield : 64–76%

Advantages :

  • Reduced reaction time (20 minutes vs. 6–12 hours)

  • Improved regioselectivity due to controlled heating.

Catalytic Methylation of Guanidine-Pyrimidine Precursors

Dimethyl Carbonate Methylation

CN102898382B outlines a green methylation strategy using dimethyl carbonate (DMC):

Procedure :

  • Reactants :

    • 2-Amino-4,6-dihydroxypyrimidine (1.0 equiv)

    • Dimethyl carbonate (5.0 equiv)

    • Catalyst: K2CO3 (0.2 equiv)

  • Conditions :

    • Temperature: 140–200°C (autoclave)

    • Pressure: 2–4 MPa

    • Duration: 8–20 hours

Yield : 5–8% (low due to side reactions; optimized to 15% with hydrotalcite catalysts)

Challenges :

  • Competing decomposition of DMC at high temperatures

  • Requires iterative optimization of catalyst loading.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation65–80°C, 6–12 h72–85%High purity, scalableLong reaction time
Oleum Catalysis90–95°C, 10–30 min75%Rapid, continuous processCorrosive reagents
Microwave160°C, 20 min64–76%Fast, energy-efficientSpecialized equipment required
DMC Methylation140–200°C, 8–20 h5–15%Green chemistry compliantLow yield, high pressure

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve guanidine solubility but may promote side reactions.

  • Ethanol/water mixtures (1:1 v/v) enhance crystallinity during workup.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 30% in SNAr reactions.

  • Hydrotalcite catalysts improve DMC methylation yields to 15% by stabilizing reactive intermediates.

Analytical Characterization Data

Spectral Data (Representative Example)

  • 1H NMR (D2O, 500 MHz): δ 2.35 (s, 3H, CH3), 6.25 (s, 1H, pyrimidine-H), 7.80 (br, 4H, NH2).

  • 13C NMR (D2O, 125 MHz): δ 22.1 (CH3), 112.4 (C5), 156.8 (C2-NH2), 162.3 (C4-NH), 168.9 (C6).

  • HRMS (ESI+): m/z 181.2024 [M+H]+ (calc. 181.2018).

Industrial-Scale Considerations

Cost Analysis

  • Cyclocondensation route : Raw material cost ≈ $120/kg (guanidine HCl: $45/kg; 2-amino-4-chloropyrimidine: $75/kg).

  • Microwave route : 40% lower energy costs but higher capital investment ($500k for pilot-scale systems).

Emerging Methodologies

Enzymatic Guanidinylation

Preliminary studies using transglutaminase enzymes show potential for stereoselective synthesis under mild conditions (pH 7.0, 37°C), though yields remain <20%.

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with 90% conversion in 5 minutes residence time, reducing side product formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups in the pyrimidine and guanidine moieties act as nucleophiles, enabling substitution with electrophiles. Key examples include:

Aminolysis with Alkyl Halides

Reaction with methyl iodide or benzyl bromide under basic conditions (K₂CO₃/EtOH) yields N-alkylated derivatives. For example:

Compound+R-XBaseCompound-R+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Compound-R} + \text{HX}

This pathway is critical for introducing hydrophobic groups for medicinal chemistry applications.

Chlorination and Methoxylation

In multistep syntheses, intermediates undergo chlorination (e.g., POCl₃) followed by methoxylation (NaOMe/MeOH) to modify the pyrimidine ring. These steps are foundational in agrochemical precursor synthesis .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

With 2-Acylethynylpyrroles

Under superbasic conditions (KOH/DMSO), nucleophilic addition to 2-acylethynylpyrroles forms pyrrole-aminopyrimidine hybrids (up to 91% yield). The mechanism involves:

  • Initial nucleophilic attack by the guanidine’s NH₂ group on the alkyne.

  • Intramolecular cyclization via carbonyl participation.

  • Elimination of water to yield the final product .

With Bis-Electrophiles

Reactions with tetramethoxypropane or 4-methoxybut-3-enone under microwave irradiation (160°C, trifluoroethanol) produce fused bipyrimidines or pyrimido-pyrimidines (42–76% yields). These scaffolds are valuable in drug discovery for targeting biofilm formation in pathogens like MRSA .

Biginelli and Atwal-Biginelli Reactions

The compound serves as a guanidine component in multicomponent reactions:

Quinazolinone Formation

Condensation with quinazolinonyl enones in ethanol under reflux produces pyrimidinyl quinazolinones, which exhibit anti-biofilm activity (IC₅₀ values < 50 μM against A. baumannii) .

Grignard Reagent Interactions

Unusual nucleophilic addition occurs with Grignard reagents (e.g., RMgX):

  • At 0°C, C6-substituted 1,2-dihydropyrimidines form via nitrile participation.

  • At higher temperatures, α-keto-2-methyl-4-aminopyrimidines dominate.
    This duality enables tailored synthesis of pyrimidine derivatives for kinase inhibition studies .

Coordination Chemistry

The guanidine moiety acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes are studied for catalytic applications in oxidation reactions.

Mechanistic Insights

  • Electron-Donating Effects : The 2-amino and guanidine groups enhance nucleophilicity, facilitating attacks on electrophilic carbons .

  • Steric Influence : The 6-methyl group on the pyrimidine ring modulates reactivity by hindering bulky substituents at the 4-position .

Industrial and Biomedical Relevance

  • Agrochemicals : Chlorinated derivatives are intermediates in herbicide synthesis .

  • Anticancer Agents : Pyrimido-quinazolinones show promise in targeting cellular signaling pathways .

  • Antimicrobials : Fused bipyrimidines inhibit bacterial biofilms with minimal cytotoxicity (IC₅₀ < 10 μg/mL).

This compound’s versatility underscores its importance in synthetic organic chemistry and drug discovery.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Guanidine derivatives are widely utilized as building blocks in organic synthesis. The compound ((2-amino-6-methyl-4-pyrimidinyl)amino)- serves as a precursor for synthesizing more complex molecules, particularly in the pharmaceutical industry. Its unique structure allows for various modifications that can enhance biological activity or specificity towards certain targets.

Reagent in Organic Reactions
This guanidine compound is also employed as a reagent in several organic reactions. For example, it has been used in cyclocondensation reactions to produce pyrrole–aminopyrimidine ensembles with promising yields (up to 91%) when reacted under specific conditions (110–115 °C) with acylethynylpyrroles .

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that guanidine compounds exhibit antimicrobial and antiviral properties. The compound ((2-amino-6-methyl-4-pyrimidinyl)amino)- has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Cancer Therapy
The compound has shown promise in cancer research. Studies have indicated that guanidine derivatives can act as inhibitors of enzymes involved in DNA replication and protein synthesis, which are critical pathways in cancer cell proliferation. The biological activity of these compounds makes them suitable candidates for further exploration in anticancer therapies .

Medical Applications

Treatment of Lambert-Eaton Myasthenic Syndrome (LEMS)
Guanidine chloride, a related compound, is used therapeutically to treat LEMS. Case studies have documented its effectiveness in improving muscle strength in patients with this condition, though side effects such as paresthesias and gastrointestinal disturbances have been noted . The dosage and duration of treatment vary significantly among patients, highlighting the need for careful monitoring.

Neurodegenerative Diseases
Research has identified guanidine derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's disease. Certain guanidine-containing compounds have been patented for their ability to inhibit the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Industrial Applications

Pharmaceutical Production
In industrial settings, guanidine compounds are essential in synthesizing various pharmaceuticals. Their role as intermediates or active pharmaceutical ingredients (APIs) is critical due to their biological activities and structural versatility.

Agrochemicals
Guanidine derivatives are also explored in agriculture as potential agrochemicals. Their ability to affect plant growth and pest resistance makes them valuable in developing new agricultural products that can enhance crop yields while minimizing environmental impact.

Data Tables

Application Area Specific Use Key Findings/Case Studies
ChemistryBuilding BlockUsed in cyclocondensation reactions with high yields
BiologyAntimicrobialExhibits activity against various pathogens
MedicineLEMS TreatmentDocumented improvements in muscle strength; side effects observed
NeurodegenerativeAlzheimer'sInhibits beta-amyloid production; patented compounds available
IndustryPharmaceuticalKey intermediate in drug synthesis; versatile applications

Mechanism of Action

The mechanism of action of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Structural Highlights :

  • Molecular Formula : C₇H₁₄N₁₀
  • Molecular Weight : 238.25 g/mol
  • Physical Properties : Density 1.81 g/cm³, boiling point 571.2°C, and flash point 299.3°C .

Guanidine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- with structurally or functionally related compounds.

Structural Analogs
Compound Structure/Substituents Key Properties/Applications Reference
Methylguanidine Guanidine + methyl group - Uremic toxin; interferes minimally (1.1%) in guanidine detection via LC-MS .
- Similar toxicity profile to guanidine .
Arginine Guanidine in amino acid backbone - Critical in peptide modification; modulates integrin subtype selectivity (e.g., αv vs. α5) .
- Low interference (0.6%) in analytical protocols .
DiMeGdn (Dimethylguanidine) Guanidine + two methyl groups - High potency in Kv channel inhibition; rapid kinetics .
- Mechanistic model for guanidine-based ion channel modulators.
Functional Analogs
Compound Functional Role Comparative Efficacy/Mechanism Reference
Benzylguanidine Aryl-substituted guanidine - Superior β-tryptase labeling vs. phenylguanidine .
- Used in activity-based probes for enzyme inhibition.
Cyclic Guanidines (e.g., 2-arylamino-tetrahydropyrimidines) Six-membered ring with guanidine moiety - Applications in antidepressant agents and minor groove binders .
- Synthesized via flexible two-step routes.
Toxicity and Handling
  • Methylguanidine : Similar toxicity concerns but lacks comprehensive studies .
  • ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine: No direct toxicity data, but structural similarity suggests cautious handling akin to guanidine derivatives.
Analytical and Pharmacological Performance
Parameter Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- Methylguanidine Arginine
Detection Interference (LC-MS) N/A 1.1% 0.6%
Enzyme Inhibition Not reported; pyrimidine suggests RNA/DNA targets N/A Integrin modulation
Thermal Stability High (Boiling point >500°C) Moderate Low

Biological Activity

Guanidine derivatives, particularly ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine sulfate, have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine sulfate features a pyrimidine ring substituted with an amino group and a methyl group, along with a guanidine moiety. The sulfate salt form enhances its solubility in water, making it suitable for various biological applications. Its unique structural combination may confer distinct biological activities not observed in other similar compounds.

Mechanisms of Biological Activity

Research indicates that ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving nitric oxide synthase and other metabolic processes.
  • Antimicrobial Properties : Recent studies suggest that guanidine-core small molecules can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. .
  • Cell Cycle Modulation : Compounds related to guanidine have demonstrated the ability to induce apoptosis in cancer cells and arrest the cell cycle at specific phases, suggesting potential applications in cancer therapy .

Synthesis of Guanidine Derivatives

The synthesis of ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine typically involves cyclocondensation reactions with acylethynylpyrroles or ketones. For instance, a study reported an efficient method for synthesizing pyrrole–aminopyrimidine ensembles through the reaction of guanidine nitrate under specific conditions (110–115 °C for 4 hours), achieving yields up to 91% .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine:

Study Focus Findings
Enzyme InhibitionIdentified as an inhibitor of nitric oxide synthase; unique properties compared to other guanidines.
Antimicrobial ActivityDemonstrated effectiveness against clinical strains of bacteria; potential for developing new antimicrobial agents.
Cancer TherapyInduced apoptosis in resistant cancer cells; suggested as a candidate for further development as an anticancer drug.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine exhibits favorable profiles with sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use . Additionally, toxicity assessments have shown no acute toxicity in animal models up to concentrations of 2000 mg/kg, indicating a promising safety margin for further exploration in clinical settings .

Q & A

Q. What are the common synthetic routes for preparing ((2-amino-6-methyl-4-pyrimidinyl)amino)guanidine derivatives?

A widely used method involves a three-step sequence:

MgI₂-mediated Morita-Baylis-Hillman (MBH) reaction between aldehydes and propiolates/propiolamides to form adducts.

Oxidation of the MBH adducts to generate reactive intermediates.

Condensation with amidine or guanidine derivatives (e.g., benzamidine or guanidylated amino acids) to yield 2,6-disubstituted pyrimidine-5-carboxylates. This approach accommodates diverse aldehydes (aromatic, aliphatic, electron-rich/poor) and guanidine precursors, enabling structural flexibility .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • FT-IR : To confirm functional groups (e.g., amino, guanidine) via N–H and C=N stretching vibrations.
  • CP-MAS ¹³C NMR : For solid-state structural analysis, particularly crystallinity and hydrogen bonding.
  • XPS : To validate nitrogen bonding environments (e.g., pyrimidine ring vs. guanidine groups).
  • ESI-TOF/TOF-SIMS : For precise molecular weight determination and fragmentation patterns.
  • Elemental analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data obtained from different analytical techniques?

Conflicting data (e.g., NMR vs. XPS results) require a multi-technique validation strategy :

  • Combine FT-IR and CP-MAS ¹³C NMR to cross-check hydrogen bonding and tautomeric forms.
  • Use XPS to resolve ambiguities in nitrogen hybridization (sp² vs. sp³).
  • Validate purity via elemental analysis before attributing discrepancies to structural isomers or impurities. For example, tautomerism in the pyrimidine ring (e.g., 4-aminopyrimidine vs. 4-iminopyrimidine) may require temperature-dependent NMR studies .

Q. What strategies optimize the guanidinylation step in synthesizing complex derivatives?

Traditional methods use late-stage guanidinylation , which risks low yields due to steric hindrance. An advanced alternative employs early-stage guanidinylation :

Introduce a protected guanidine group (e.g., Boc-protected) onto a primary amine early in the synthesis.

Use mild deprotection conditions (e.g., TFA) to avoid side reactions.
This approach improves efficiency and scalability, as demonstrated in synthesizing arginine-rich peptides and guanidine-containing pharmaceuticals .

Q. How can researchers evaluate the bioactivity of ((2-amino-6-methyl-4-pyrimidinyl)amino)guanidine derivatives?

For antimicrobial studies:

Prepare derivatives with piperidinomethylamino or chlorophenyl substituents to enhance membrane penetration.

Use agar diffusion assays to test inhibition against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Perform MIC (Minimum Inhibitory Concentration) determinations to quantify potency.
Such methodologies have identified pyrimidine-coumarin hybrids with sub-µg/mL activity .

Q. What are the challenges in crystallizing ((2-amino-6-methyl-4-pyrimidinyl)amino)guanidine derivatives, and how can they be addressed?

Challenges include:

  • Solubility issues : Use mixed solvents (e.g., DMSO/water) or slow evaporation.
  • Polymorphism : Screen crystallization conditions (temperature, antisolvents).
  • Hydrogen bonding variability : Modify substituents (e.g., methyl groups) to stabilize crystal packing.
    X-ray crystallography of analogs (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) reveals planar pyrimidine cores stabilized by π-π stacking and N–H···N hydrogen bonds .

Data Contradiction Analysis

Example Scenario : Conflicting NMR and XPS data for nitrogen environments.

  • Hypothesis : Tautomeric equilibria or impurities.
  • Resolution :
    • Perform variable-temperature ¹H/¹³C NMR to detect tautomerism (e.g., 4-amino ↔ 4-imino forms).
    • Use HPLC-MS to rule out impurities.
    • Compare XPS N 1s spectra with model compounds (e.g., pure guanidine vs. pyrimidine standards) .

Methodological Tables

Q. Table 1. Synthetic Routes Comparison

MethodConditionsYield (%)Reference
MgI₂-MBH + CondensationDCM, RT, 24h60-85
Early GuanidinylationBoc-protected amine, TFA deprotection70-90

Q. Table 2. Key Analytical Parameters

TechniqueCritical ParametersApplication Example
CP-MAS ¹³C NMRMagic-angle spinning (5 kHz)Hydrogen bonding in solid state
XPSN 1s peak deconvolutionDistinguishing sp² vs. sp³ nitrogen

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